molecular formula C8H5N3O B12361707 1H-Benzimidazole-5-carbonitrile,2,3-dihydro-2-oxo-

1H-Benzimidazole-5-carbonitrile,2,3-dihydro-2-oxo-

Katalognummer: B12361707
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: AYTSDZBCKRIWIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O. It is a derivative of benzimidazole, featuring a nitrile group at the 5-position and a keto group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with cyanogen bromide, followed by oxidation to introduce the keto group . The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The pathways involved often include the modulation of cellular signaling cascades and the inhibition of key metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the keto and nitrile groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C8H5N3O

Molekulargewicht

159.14 g/mol

IUPAC-Name

2-oxo-3,5-dihydrobenzimidazole-5-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3,5H,(H,11,12)

InChI-Schlüssel

AYTSDZBCKRIWIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=O)NC2=CC1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.